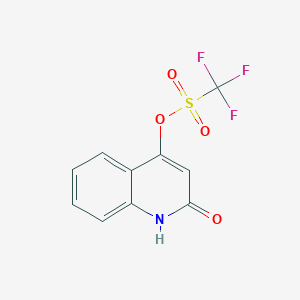![molecular formula C81H56 B12578612 2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 296269-66-4](/img/structure/B12578612.png)
2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various fields, particularly in optoelectronics. This compound is characterized by its spirobifluorene core and multiple diphenylethenyl groups, which contribute to its high thermal stability and excellent photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the spirobifluorene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobifluorene structure.
Introduction of diphenylethenyl groups: The diphenylethenyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro or halogen groups.
Wissenschaftliche Forschungsanwendungen
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Material Science: Its high thermal stability and photophysical properties make it suitable for use in various advanced materials.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its ability to transport charge. In optoelectronic applications, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with the active layers of these devices, promoting efficient charge separation and transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] stands out due to its unique combination of high thermal stability, excellent photophysical properties, and efficient charge transport capabilities. These properties make it particularly suitable for use in high-performance optoelectronic devices.
Eigenschaften
CAS-Nummer |
296269-66-4 |
|---|---|
Molekularformel |
C81H56 |
Molekulargewicht |
1029.3 g/mol |
IUPAC-Name |
2,2',7,7'-tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C81H56/c1-9-25-61(26-10-1)73(62-27-11-2-12-28-62)49-57-41-45-69-70-46-42-58(50-74(63-29-13-3-14-30-63)64-31-15-4-16-32-64)54-78(70)81(77(69)53-57)79-55-59(51-75(65-33-17-5-18-34-65)66-35-19-6-20-36-66)43-47-71(79)72-48-44-60(56-80(72)81)52-76(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
InChI-Schlüssel |
RUJRIUJWINWXIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=C5C=C(C=C9)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C4)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


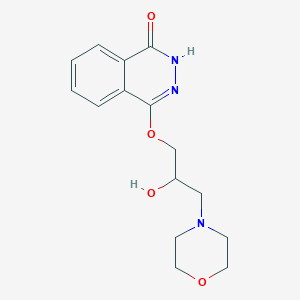
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
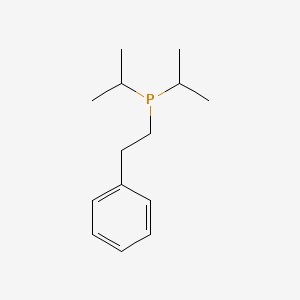
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)
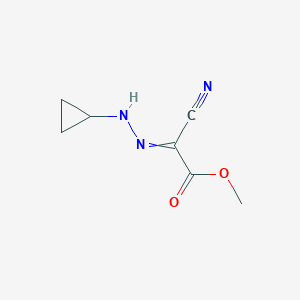
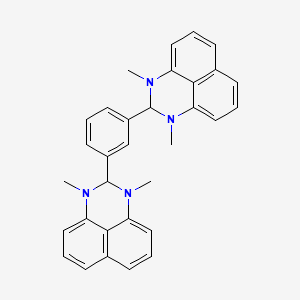
![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
